Naringenin-7-O-glucoside is a flavanone glycoside, a type of polyphenolic compound known for its various biological activities. It is derived from naringenin, which is primarily found in citrus fruits. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Naringenin-7-O-glucoside is predominantly sourced from citrus fruits, particularly grapefruits and oranges. It can also be isolated from other plants such as Holarrhena antidysenterica, where it exhibits notable pharmacological effects. The biosynthesis of this compound occurs through the enzymatic action of flavonoid 7-O-glucosyltransferases, which catalyze the transfer of glucose to naringenin at the 7-position .
Naringenin-7-O-glucoside belongs to the class of flavonoids, specifically the flavanones. It is categorized as a glycoside due to the presence of a glucose molecule linked to the naringenin aglycone. This classification is significant as it influences the compound's solubility, stability, and biological activity.
The synthesis of naringenin-7-O-glucoside can be achieved through several methods:
The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to maximize enzyme activity. For microbial fermentation, genetic engineering techniques are employed to enhance the expression of relevant biosynthetic genes.
Naringenin-7-O-glucoside has a molecular formula of with a molecular weight of approximately 432.41 g/mol. The structure consists of a naringenin backbone with a glucose unit attached at the hydroxyl group located at the 7-position.
Naringenin-7-O-glucoside can undergo various chemical reactions:
These reactions are often studied under controlled laboratory conditions to understand their kinetics and mechanisms.
The mechanism of action of naringenin-7-O-glucoside involves multiple pathways:
Studies demonstrate that naringenin-7-O-glucoside significantly reduces markers of oxidative stress in various cell lines and animal models.
Relevant analyses often include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification .
Naringenin-7-O-glucoside has various applications in scientific research:
N7G belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with a chiral center at C2. Its molecular formula is C21H22O10 (molar mass: 434.39 g/mol), featuring a β-D-glucose moiety linked via an O-glycosidic bond at the C7 position of the naringenin aglycone [1] [3]. Key chemical identifiers include:
Table 1: Molecular Properties of Naringenin-7-O-glucoside
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂O₁₀ |
Molar Mass | 434.39 g/mol |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 10 |
Canonical SMILES | C1=CC(=CC=C1C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O [3] |
The stereochemistry at C2 confers chirality, with the (S)-enantiomer predominating in nature. Glycosidation at C7 reduces its radical scavenging capacity compared to naringenin due to steric hindrance but enhances water solubility (46 ± 6 µg/mL for naringenin vs. >1 mg/mL for N7G) [5] [8].
N7G occurs abundantly in citrus fruits, with distribution varying by plant tissue, cultivar, and processing methods:
Table 2: Distribution in Citrus Tissues (Representative Data)
Plant Tissue | N7G Concentration | Source |
---|---|---|
Grapefruit albedo | 17,994–27,330 ppm | C. paradisi (Duncan) |
Juice vesicles | 295–377 ppm | C. paradisi (Marsh) |
Pomelo WBW* | 25.53 mg/g | C. grandis |
Sweet orange juice | 22.06 µg/mL | C. sinensis |
WBW: Waste blanching water [7] [10]
Glycosylation patterns dictate bioavailability: Monoglucosides like N7G undergo efficient small-intestinal hydrolysis via lactase phloridzin hydrolase (LPH), whereas rutinosides (e.g., narirutin) require colonic microbial processing [5].
Citrus extracts containing N7G have been employed in traditional Chinese medicine for centuries, particularly for cardiovascular and digestive ailments. Dracocephalum rupestre Hance, a wild herb rich in N7G, was historically prescribed:
The debittering role of N7G is historically significant: As an intermediate in naringin hydrolysis, it reduces bitterness in citrus preparations, enhancing palatability while retaining bioactivity. Enzymatic conversion via naringinase (α-rhamnosidase/β-glucosidase) was traditionally exploited in Asian herbal formulations to improve taste and bioavailability [6] [9].
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